molecular formula C4H6N6O3 B2737666 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide CAS No. 149453-08-7

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

Cat. No.: B2737666
CAS No.: 149453-08-7
M. Wt: 186.131
InChI Key: JBMRIQFRAFGFKN-UHFFFAOYSA-N
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Description

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C₄H₆N₆O₃. It belongs to the class of hydrazides and contains a 1,2,4-triazole ring. The nitro group at position 3 of the triazole ring imparts reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide typically involves the reaction of 3-nitro-1H-1,2,4-triazole with hydrazine derivatives. One common method includes the reaction of 3-nitro-1H-1,2,4-triazole with acetic acid hydrazide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. This involves ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is unique due to the combination of the nitro group and the acetohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N6O3/c5-7-3(11)1-9-2-6-4(8-9)10(12)13/h2H,1,5H2,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMRIQFRAFGFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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